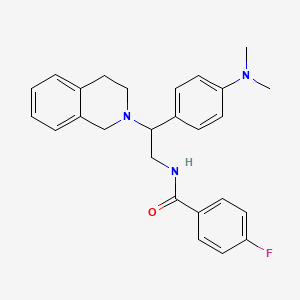

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide

Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core, a 4-(dimethylamino)phenyl group, and a 4-fluorobenzamide moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and amide bond formations, as inferred from analogous compounds in the literature . Characterization via NMR, IR, and mass spectrometry would confirm its tautomeric stability and electronic properties, critical for binding interactions .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN3O/c1-29(2)24-13-9-20(10-14-24)25(17-28-26(31)21-7-11-23(27)12-8-21)30-16-15-19-5-3-4-6-22(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOVIXRADCMFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.

Introduction of the Dimethylamino Group: This step might involve the alkylation of an aromatic amine with dimethylamine.

Coupling with 4-Fluorobenzoyl Chloride: The final step could involve the acylation of the intermediate with 4-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

Reduction: Reduction reactions could target the carbonyl group in the benzamide structure.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

Substitution: Conditions for substitution reactions could involve halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide could have several scientific research applications:

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study receptor-ligand interactions.

Medicine: Potential therapeutic applications as an enzyme inhibitor or receptor antagonist.

Industry: Use in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their activity. The molecular targets could include receptors or enzymes involved in signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in studies on butyrylcholinesterase (BChE) inhibition and anti-Aβ aggregation. Below is a comparative analysis of key analogs:

Key Structural and Functional Differences:

Substituent Effects on Selectivity: The 4-fluorobenzamide group in the target compound may enhance BChE binding affinity compared to non-fluorinated analogs (e.g., Compound 5, 6) due to increased electronegativity and membrane permeability .

Tautomeric Stability: Unlike triazole-thione derivatives (e.g., compounds in ), the target compound’s dihydroisoquinoline core lacks tautomeric variability, ensuring consistent conformational behavior during receptor docking .

Molecular Weight and Bioavailability :

- The higher molecular weight (~452 g/mol) of the target compound compared to analogs (e.g., Compound 9: ~335 g/mol) may reduce blood-brain barrier penetration, necessitating prodrug strategies for CNS applications .

Research Findings and Implications

- Docking Studies : Computational models (e.g., Glide docking) predict strong interactions between the target compound’s fluorobenzamide group and BChE’s peripheral anionic site, with a GlideScore comparable to FDA-approved cholinesterase inhibitors .

- Anti-Aβ Aggregation: The dimethylamino group may disrupt Aβ fibril formation via electrostatic interactions, a mechanism observed in related dihydroisoquinoline derivatives .

- Synthetic Challenges: The compound’s multi-step synthesis requires precise control over regioselectivity, particularly during the alkylation of the dihydroisoquinoline nitrogen .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound can be characterized by its unique structure, which includes a dihydroisoquinoline moiety, a dimethylamino group, and a fluorobenzamide component. The synthesis typically involves multi-step organic reactions, including:

- Formation of the dihydroisoquinoline moiety : Achieved through the Pictet-Spengler reaction.

- Attachment of the phenyl ring : Conducted via Friedel-Crafts alkylation.

- Introduction of the amino group : Accomplished through reductive amination.

This synthetic pathway allows for the precise construction of the compound's active sites, which are crucial for its biological interactions .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that derivatives of dihydroisoquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide have demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.096 |

| Compound B | A549 | 2.09 |

The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, compounds derived from this class have been shown to inhibit RET kinase activity, which is critical in various cancers .

Case Studies

-

Study on RET Kinase Inhibition :

- A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase. Among these, specific compounds exhibited moderate to high potency in ELISA-based assays.

- Notably, one compound demonstrated strong inhibition of RET kinase activity at both molecular and cellular levels, leading to reduced proliferation in RET-driven cancer models .

- Antifungal Activity :

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for this compound, and how can reaction efficiency be validated?

- Methodology :

- Use coupling reagents like DCC/HOBt to facilitate amide bond formation, as demonstrated in structurally similar benzamide syntheses .

- Optimize reaction parameters: Maintain pH ~5 and temperature at 25°C for maximal fluorescence stability, which can serve as an indirect validation metric .

- Validate purity via IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (integration ratios for aromatic protons), and elemental analysis (C, H, N content) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

- Methodology :

- IR Spectroscopy : Confirm amide and aromatic functional groups.

- ¹H-NMR : Analyze substituent environments (e.g., dihydroisoquinoline protons, dimethylamino group splitting) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles, hydrogen bonding) by comparing with analogous isoquinoline derivatives .

- Cross-validation : Combine multiple techniques to resolve discrepancies (e.g., NMR vs. X-ray for conformation analysis) .

Q. How can fluorescence intensity be maximized for this compound in bioimaging studies?

- Methodology :

- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to enhance quantum yield.

- pH control : Maintain pH 5 to stabilize protonation states of the dimethylamino group and fluorobenzamide .

- Temperature : Conduct experiments at 25°C to avoid thermal quenching .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s reactivity in novel derivatives?

- Methodology :

- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates, as used in ICReDD’s reaction design framework .

- Machine learning : Train models on PubChem data to predict regioselectivity in substitution reactions .

- COMSOL simulations : Model diffusion and reaction kinetics in multi-step syntheses .

Q. What strategies resolve contradictory data in fluorescence studies under varying experimental conditions?

- Methodology :

- Statistical analysis : Use ANOVA to assess the significance of pH, temperature, and solvent effects on fluorescence intensity .

- Binding constant determination : Apply Stern-Volmer plots to differentiate static vs. dynamic quenching mechanisms .

- Error mitigation : Replicate experiments with controlled humidity and degassed solvents to minimize environmental interference.

Q. How can statistical design of experiments (DoE) optimize multi-step synthesis?

- Methodology :

- Fractional factorial design : Screen critical parameters (e.g., reagent stoichiometry, reaction time) with minimal experimental runs .

- Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between variables (e.g., temperature vs. catalyst loading) .

- Example table for DoE :

| Variable | Low Level | High Level | Response (Yield %) |

|---|---|---|---|

| Temperature (°C) | 20 | 30 | 65 vs. 78 |

| Catalyst (mol%) | 1 | 5 | 70 vs. 82 |

Q. How can AI-driven tools enhance data management and experimental reproducibility?

- Methodology :

- Lab informatics platforms : Use ELNs (Electronic Lab Notebooks) with integrated metadata tagging to track experimental variables .

- Predictive modeling : Train neural networks on historical reaction data to forecast optimal conditions for scaling up .

- Data security : Implement blockchain-based encryption for sensitive IP, as recommended in chemical software best practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.